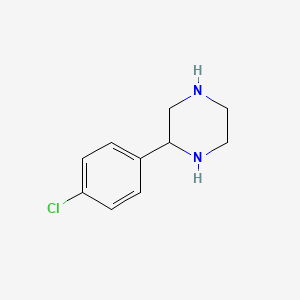

2-(4-Chlorophenyl)piperazine

説明

BenchChem offers high-quality 2-(4-Chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOVNNDSINVUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919686 | |

| Record name | 2-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-25-8 | |

| Record name | 2-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Arylpiperazine Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors.[2] The 2-arylpiperazine motif, specifically 2-(4-Chlorophenyl)piperazine, is a critical intermediate in the synthesis of complex pharmaceutical agents, including potential antidepressant, antipsychotic, and anxiolytic compounds.[3][4] The precise stereochemistry and substitution at the C-2 position introduce a chiral center, offering opportunities for developing stereospecific drugs with improved efficacy and reduced off-target effects.

This guide provides a comprehensive overview of the synthesis and rigorous characterization of 2-(4-Chlorophenyl)piperazine, designed for researchers and drug development professionals. We will explore robust synthetic strategies, detail step-by-step analytical protocols for structural verification and purity assessment, and explain the scientific rationale behind these methodologies.

Part 1: Synthesis Methodologies

The formation of the C-N bond between an aromatic ring and the piperazine nucleus is the key challenge in synthesizing arylpiperazines. Historically, methods like nucleophilic aromatic substitution (SNAr) were employed, but these often require harsh conditions and are limited by the electronic nature of the aryl halide.[5] Modern organometallic catalysis has revolutionized this field, offering milder conditions and broader substrate scope.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction is highly favored in modern synthetic chemistry due to its excellent functional group tolerance, high yields, and applicability to electronically neutral or even electron-rich aryl halides.[7][8]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (1,4-dichlorobenzene), forming a Pd(II) complex.[9]

-

Amine Coordination & Deprotonation: The piperazine substrate coordinates to the palladium center. A strong base is required to deprotonate the amine, forming a more nucleophilic amido species.[9]

-

Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst for the next cycle.[6]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Sterically hindered phosphine ligands are often required for coupling aryl chlorides.[9]

Method B: Classical Cyclization Approach

An alternative, more traditional route involves the construction of the piperazine ring from acyclic precursors. One common industrial approach is the cyclization of diethanolamine derivatives.[10] While often requiring higher temperatures and pressures, this method can be cost-effective for large-scale production.[11][12] The synthesis of the specific 2-substituted arylpiperazine via this route is more complex, typically starting from a corresponding amino acid or amino alcohol precursor.

Comparative Analysis of Synthetic Routes

| Parameter | Buchwald-Hartwig Amination | Classical Cyclization |

| Versatility | High; wide range of aryl halides and amines.[6] | Moderate; precursor synthesis can be complex. |

| Conditions | Mild to moderate temperatures (25-100 °C).[9] | Harsh; high temperatures and pressures often needed. |

| Catalyst | Palladium complexes with specialized ligands.[5] | Various, including zeolites and metal oxides. |

| Yield | Generally high (up to 97%).[7] | Variable, often lower for complex derivatives.[10] |

| Scalability | Well-established for lab and industrial scale.[12] | Primarily suited for large-scale industrial processes.[11] |

| Cost | Higher due to palladium catalyst and ligands. | Potentially lower due to cheaper starting materials. |

Part 2: Recommended Synthetic Protocol (Buchwald-Hartwig Amination)

This protocol describes a reliable method for the synthesis of 2-(4-Chlorophenyl)piperazine, prioritizing yield and purity. This procedure is a self-validating system, incorporating in-process controls (TLC) to ensure reaction completion.

Diagram of Synthetic Pathway

Caption: Buchwald-Hartwig synthesis of 2-(4-Chlorophenyl)piperazine.

Experimental Procedure

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 1,4-dichlorobenzene (1.0 eq.), 2-methylpiperazine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-Chlorophenyl)piperazine.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures unambiguous validation.

Diagram of Analytical Workflow

Caption: Workflow for purification and analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. For 2-(4-Chlorophenyl)piperazine, expect to see:

-

Aromatic protons on the chlorophenyl ring, typically as two distinct doublets in the δ 6.8-7.5 ppm range.[13]

-

Complex multiplets for the piperazine ring protons in the δ 2.5-4.0 ppm range. The asymmetry introduced by the C-2 substitution makes the protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.[1][14]

-

A signal for the N-H proton, which may be broad and its chemical shift can be concentration and solvent dependent.

-

A doublet for the methyl group at the C-2 position.

-

-

¹³C NMR Spectroscopy: Shows all unique carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to confirm assignments.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a common technique for this class of molecules.[15]

-

Expected Ionization: In positive ESI mode, the compound will readily protonate on one of the basic nitrogen atoms, yielding the [M+H]⁺ ion.

-

Plausible Fragmentation Pattern: The primary fragmentation occurs within the piperazine ring.[15][16] Cleavage of the C-N bonds in the ring is a characteristic pathway for piperazine derivatives.[17][18] Key fragments would arise from the loss of ethylene or substituted ethyleneimine moieties from the protonated molecular ion.

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound. Formic acid aids in protonation for ESI+ mode.[19]

-

Acquire data in full scan mode to detect the [M+H]⁺ ion and in tandem MS (MS/MS) mode to analyze its fragmentation.[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically employed.[20]

-

Principle: The separation is based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[20] Purity is calculated from the relative peak area of the main component.

Protocol for HPLC Purity Analysis:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile.[20] A typical starting gradient could be 40:60 (v/v) buffer:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., ~230-254 nm).

-

Sample Preparation: Prepare a standard solution of the analyte in the mobile phase at a known concentration (e.g., 100 µg/mL).[20]

-

Analysis: Inject the sample and integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic: 6.8-7.5 ppm; Piperazine: 2.5-4.0 ppm; CH₃: ~1.2 ppm |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic: 115-150 ppm; Piperazine: 40-60 ppm; CH₃: 15-25 ppm |

| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ corresponding to the exact mass of the protonated molecule. |

| Mass Spec (ESI+) | Key Fragments | Fragments resulting from cleavage of the piperazine ring.[15] |

| HPLC | Purity | >98% (typical for pharmaceutical intermediates) |

| HPLC | Retention Time | Dependent on exact conditions, but should be a single, sharp peak. |

Part 4: Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.

-

Handling: Arylpiperazines and their precursors may be harmful if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

The synthesis and characterization of 2-(4-Chlorophenyl)piperazine is a multi-step process that requires careful execution and rigorous analytical validation. The Buchwald-Hartwig amination offers a modern, efficient, and high-yielding route to this valuable pharmaceutical intermediate. A combination of NMR spectroscopy, mass spectrometry, and HPLC analysis provides a robust framework for confirming the compound's identity and ensuring its purity meets the high standards required for drug development and research applications.

References

A complete, numbered list of all sources cited, including Title, Source, and a valid, clickable URL for verification.

- Short Communication Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Indian Journal of Chemistry.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

- Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.

- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017-11-03).

- Methods for the catalytic synthesis of piperazine. (2025-08-06).

- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2016-12-20).

- Methods for the catalytic synthesis of piperazine. (2022-01-27). SciSpace.

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

- Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride (5) analogues.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Cross-Coupling. (2021-02-23). J&K Scientific LLC.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- HPLC Methods for analysis of Piperazine.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Analytical Methods. RSC Publishing.

- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Scholars Research Library.

- Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem.

- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.

- 1-Phenylpiperazine(92-54-6) 1H NMR spectrum. ChemicalBook.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). MDPI.

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025-12-25).

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.

- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (2015-10-08).

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Benchchem.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022-10-26). PMC - PubMed Central.

- “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners”. Slideshare.

- A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem.

- Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.

- PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL}SULFONYL)-2-(1H-PYRROLO[2,3-B]PYRIDIN-5-YLOXY)BENZAMIDE).

Sources

- 1. mdpi.com [mdpi.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents [patents.google.com]

- 13. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Physicochemical properties of 2-(4-Chlorophenyl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical significance and practical determination of critical parameters such as molecular structure, partition coefficient (LogP), melting point, solubility, and acid dissociation constant (pKa). Each section combines established data with detailed, field-proven experimental protocols, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

2-(4-Chlorophenyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. Understanding the physicochemical properties of this specific intermediate is paramount for its effective use in synthetic chemistry, process development, and as a precursor for active pharmaceutical ingredients (APIs). These properties govern its reactivity, solubility, purification, and formulation characteristics, directly impacting the efficiency of synthesis and the bioavailability of any resulting drug candidates.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)piperazine

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)piperazine | PubChem[1] |

| CAS Number | 91517-25-8 | SCBT, ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂ | SCBT, ChemicalBook, PubChem[1][2][3] |

| Molecular Weight | 196.68 g/mol | SCBT, ChemicalBook, PubChem[1][2][3] |

| Canonical SMILES | C1CNC(CN1)C2=CC=C(C=C2)Cl | PubChem[1] |

Summary of Key Physicochemical Properties

The following table provides a high-level summary of the essential physicochemical data for 2-(4-Chlorophenyl)piperazine. It is critical to note that while some properties can be accurately predicted computationally, experimental verification remains the gold standard in drug development for ensuring data quality and regulatory compliance.

Table 2: Core Physicochemical Data

| Property | Value / Range | Method | Significance in Drug Development |

| Melting Point (°C) | Not available in literature; requires experimental determination. | Capillary Method | Purity assessment, solid-state stability, formulation processing. |

| Boiling Point (°C) | Not available in literature; requires experimental determination. | Vacuum Distillation | Purification strategy, thermal stability assessment. |

| logP (Octanol/Water) | 1.3 | Computed (XLogP3) | Predicts lipophilicity, membrane permeability, and metabolic fate.[1] |

| pKa | Not available in literature; requires experimental determination. | Potentiometric Titration | Determines ionization state at physiological pH, affecting solubility and receptor binding. |

| Solubility | Not available in literature; requires experimental determination. | Shake-Flask Method | Impacts absorption, bioavailability, and formulation design. |

Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile. It quantifies the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase, providing a robust estimate of its lipophilicity.[4] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4][5]

The computed XLogP3 value for 2-(4-Chlorophenyl)piperazine is 1.3 [1]. This value suggests the compound is moderately lipophilic, indicating it is likely to have reasonable absorption and membrane permeability. However, experimental validation is crucial.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method is the traditional and most reliable technique for LogP measurement[6]. It involves directly measuring the concentration of the analyte in equilibrated octanol and water phases.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-saturation minimizes volume changes during the experiment.[7]

-

Sample Preparation: Accurately weigh a sample of 2-(4-Chlorophenyl)piperazine and dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen to ensure it is detectable in both phases.

-

Partitioning: Combine equal volumes of the analyte-containing phase and the corresponding empty phase in a separation funnel or vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow equilibrium to be reached. The system must be allowed to rest until a clear separation of the two phases is observed.[7]

-

Phase Separation & Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Caption: Workflow for LogP determination via the shake-flask method.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities depresses and broadens the melting range, making it a fundamental criterion for purity assessment as well as compound identification.[8][9]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining melting points in a research setting due to its simplicity and small sample requirement.[10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a preliminary value. Allow the apparatus to cool before proceeding.[8][11]

-

Careful Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11] A slow heating rate is critical to ensure the thermometer reading accurately reflects the sample temperature at equilibrium.[11]

-

Observation & Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

-

Validation: For robust data, the determination should be repeated at least twice with fresh samples until consistent values are obtained.

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12] Aqueous solubility is a critical property in drug development, as a compound must dissolve to be absorbed from the gastrointestinal tract. Poor solubility is a major cause of low bioavailability for orally administered drugs.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[13] It ensures that the system has reached true equilibrium, providing a reliable measure of a compound's intrinsic solubility.

Methodology:

-

Sample Addition: Add an excess amount of solid 2-(4-Chlorophenyl)piperazine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: The measured concentration is reported as the solubility of the compound in the specified solvent at that temperature, typically in units of mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility via the shake-flask method.

Safety and Handling

Based on GHS classifications for 2-(4-Chlorophenyl)piperazine, the compound presents several hazards. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. [14]All handling should be performed in a well-ventilated area or a chemical fume hood. [15] Key GHS Hazard Statements: [1]* H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention. [15]Refer to the most current Safety Data Sheet (SDS) for detailed handling and emergency information.

Conclusion

The physicochemical properties of 2-(4-Chlorophenyl)piperazine—its moderate lipophilicity, basic nature, and solid form—define its behavior in both chemical and biological systems. While computational tools provide valuable initial estimates, this guide underscores the indispensable role of rigorous experimental determination. The protocols detailed herein for LogP, melting point, pKa, and solubility represent the foundational characterization work required to advance any compound from the laboratory to a viable drug development candidate. Adherence to these robust, validated methods ensures the generation of high-quality, reliable data essential for informed decision-making in the pharmaceutical sciences.

References

-

2-(4-Chlorophenyl)piperazine | C10H13ClN2 | CID 3870273. PubChem. [Link]

-

Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Melting point determination | Resource. RSC Education. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

1-(4-Chlorophenyl)piperazine. ChemBK. [Link]

Sources

- 1. 2-(4-Chlorophenyl)piperazine | C10H13ClN2 | CID 3870273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 91517-25-8 CAS MSDS (2-(4-CHLOROPHENYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(4-Chlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers not only the core data but also the underlying principles and experimental methodologies. The aim is to equip researchers and drug development professionals with the necessary insights for unambiguous structural elucidation and robust quality control, ensuring scientific integrity from the bench to clinical applications.

Introduction: The Significance of 2-(4-Chlorophenyl)piperazine

2-(4-Chlorophenyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 4-chlorophenyl group at the 2-position. Piperazine and its derivatives are ubiquitous pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, antibacterial, and anticancer properties. The precise substitution pattern on the piperazine ring is critical to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).

Therefore, rigorous spectroscopic analysis is paramount to confirm the identity, structure, and purity of 2-(4-Chlorophenyl)piperazine. This guide delves into the three cornerstone analytical techniques used for this purpose: NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. For 2-(4-Chlorophenyl)piperazine, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Fundamental Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency (RF) energy causes a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus. This sensitivity is what allows chemists to deduce molecular structure. Key parameters in an NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: Proportional to the number of nuclei giving rise to a signal.

-

Multiplicity (Splitting Pattern): Reveals the number of neighboring nuclei.

-

Coupling Constant (J): The distance between peaks in a multiplet, which provides information about the connectivity and spatial relationship between nuclei.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

A robust and reproducible NMR protocol is critical for obtaining high-quality data. The following procedure outlines the standard steps for analyzing a solid sample like 2-(4-Chlorophenyl)piperazine.

Rationale for Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because deuterium (²H) resonates at a much different frequency than protons (¹H), thus rendering the solvent invisible in the ¹H NMR spectrum.[1] The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.[1]

-

Sample Concentration: The concentration must be sufficient to achieve a good signal-to-noise ratio but not so high as to cause line broadening or solubility issues.[2] For a small molecule like this, 5-10 mg in 0.6-0.7 mL of solvent is typical.[3]

-

Filtration: Filtering the sample solution removes any particulate matter, which is crucial for achieving a homogeneous magnetic field (good shimming) and sharp spectral lines.[4]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-Chlorophenyl)piperazine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1]

-

Dissolution: Gently agitate the vial until the sample is completely dissolved. Sonication may be used if necessary.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a clean 5 mm NMR tube.[4] The final solution height should be approximately 4-5 cm.[2][3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures including locking, tuning, and shimming to optimize the magnetic field homogeneity.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400-600 MHz spectrometer are typically sufficient.

Data Analysis and Interpretation

Note: The following data is a representative interpretation based on the known structure. Actual chemical shifts can vary slightly depending on the solvent and instrument.

Table 1: Representative ¹H NMR Data for 2-(4-Chlorophenyl)piperazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.25 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 4.10 | Doublet of Doublets | 1H | CH -Ar |

| ~ 3.20 - 2.90 | Multiplet | 6H | Piperazine CH₂ |

| ~ 2.00 | Broad Singlet | 2H | NH |

¹H NMR Spectrum Analysis:

-

The aromatic region shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The signal around 4.10 ppm corresponds to the methine proton on the carbon attached to the aromatic ring. Its splitting pattern arises from coupling to the adjacent CH₂ protons in the piperazine ring.

-

The complex multiplet between 2.90 and 3.20 ppm represents the six methylene protons of the piperazine ring.

-

The broad singlet around 2.00 ppm is characteristic of the two amine (NH) protons.

Table 2: Representative ¹³C NMR Data for 2-(4-Chlorophenyl)piperazine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (ipso to C-piperazine) |

| ~ 133 | Ar-C (ipso to Cl) |

| ~ 129 | Ar-CH (ortho to Cl) |

| ~ 128 | Ar-CH (meta to Cl) |

| ~ 60 | C H-Ar |

| ~ 50 | Piperazine CH₂ |

| ~ 46 | Piperazine CH₂ |

¹³C NMR Spectrum Analysis:

-

Four signals are observed in the aromatic region, consistent with the four unique carbon environments in the 4-chlorophenyl group due to symmetry.

-

The signal around 60 ppm is assigned to the methine carbon.

-

The remaining signals in the aliphatic region correspond to the carbons of the piperazine ring.

Workflow Visualization

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Core Principles: Vibrational Modes and Functional Group Identification

When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequency of vibration depends on the masses of the atoms in the bond and the bond strength. Therefore, specific functional groups (e.g., N-H, C-H, C=C) give rise to characteristic absorption bands at known wavenumbers (cm⁻¹). An IR spectrum provides a "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a popular sampling technique because it requires minimal to no sample preparation.[6]

Rationale for Choice:

-

Ease of Use: ATR is ideal for analyzing solid powders and requires only a small amount of material.[7] The sample is simply placed on the crystal and pressure is applied.[8]

-

Non-destructive: The sample can be recovered after analysis.[6]

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, collect a background spectrum. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (a few milligrams) of 2-(4-Chlorophenyl)piperazine powder onto the surface of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[7]

-

Sample Scan: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue moistened with a suitable solvent (e.g., isopropanol).[7]

Data Analysis and Interpretation

Table 3: Key IR Absorption Bands for 2-(4-Chlorophenyl)piperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| ~ 3050 | C-H Stretch | Aromatic C-H |

| ~ 2950-2800 | C-H Stretch | Aliphatic C-H (Piperazine) |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1100 | C-N Stretch | Amine |

| ~ 820 | C-H Bend | para-substituted Aromatic Ring |

IR Spectrum Analysis:

-

The broad peak around 3300 cm⁻¹ is indicative of the N-H stretching of the secondary amines in the piperazine ring.

-

The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the piperazine ring.

-

The sharp peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene ring.

-

A strong band around 820 cm⁻¹ is a classic indicator of 1,4- (or para-) disubstitution on a benzene ring.

Workflow Visualization

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide its elemental formula.

Principles of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing them to fragment.[9] This makes it ideal for determining the molecular weight of an intact molecule. The process involves three main steps:[10]

-

Droplet Formation: The sample, dissolved in a suitable solvent, is pumped through a capillary held at a high voltage, creating a fine spray of charged droplets.[11]

-

Desolvation: The solvent evaporates from the droplets, aided by a drying gas, which increases the charge density on the droplet surface.[10]

-

Ion Formation: The droplets ultimately become unstable and eject gas-phase ions, which are then directed into the mass analyzer.[11]

For 2-(4-Chlorophenyl)piperazine, ESI in positive ion mode will typically protonate one of the basic nitrogen atoms, forming the [M+H]⁺ ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Rationale for Choice:

-

High Resolution: HRMS instruments (like Orbitrap or FT-ICR) can measure m/z values to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the ion.

-

ESI Source: ESI is well-suited for polar molecules like 2-(4-Chlorophenyl)piperazine, which are readily protonated.[12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, drying gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The molecular formula for 2-(4-Chlorophenyl)piperazine is C₁₀H₁₃ClN₂.[13] Its monoisotopic mass is 196.0767 Da.[13] The expected [M+H]⁺ ion would be at m/z 197.0846.

-

Data Analysis: Determine the accurate m/z of the molecular ion peak and use the instrument software to calculate the most likely elemental formula. Compare this to the theoretical formula. Also, examine the isotopic pattern. The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in an [M+H]⁺ peak and an [M+2+H]⁺ peak with a ~3:1 intensity ratio, which is a definitive confirmation.

Data Analysis and Interpretation

Table 4: Expected HRMS Data for 2-(4-Chlorophenyl)piperazine ([M+H]⁺)

| Ion | Theoretical m/z | Observed m/z | Elemental Formula |

| [M(³⁵Cl)+H]⁺ | 197.0846 | (e.g., 197.0845) | C₁₀H₁₄³⁵ClN₂ |

| [M(³⁷Cl)+H]⁺ | 199.0816 | (e.g., 199.0815) | C₁₀H₁₄³⁷ClN₂ |

MS Spectrum Analysis:

-

The primary observation will be a base peak at m/z ≈ 197, corresponding to the protonated molecule with the ³⁵Cl isotope.

-

A second peak will be observed at m/z ≈ 199, with an intensity approximately one-third of the base peak. This is the isotopic signature of a molecule containing one chlorine atom.

-

High-resolution measurement of the m/z 197.0846 peak will confirm the elemental composition as C₁₀H₁₄ClN₂.

Workflow Visualization

Caption: Workflow for ESI-HRMS Analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete picture. The power of modern analytical chemistry lies in the integration of data from multiple orthogonal techniques. For 2-(4-Chlorophenyl)piperazine:

-

MS confirms the molecular weight (196.67 g/mol ) and elemental formula (C₁₀H₁₃ClN₂). The distinct isotopic pattern confirms the presence of one chlorine atom.[13]

-

IR confirms the presence of key functional groups: N-H (amine), aromatic C=C, aliphatic C-H, and provides strong evidence for para-substitution on the benzene ring.

-

NMR provides the final, unambiguous structural proof. It shows the connectivity of all atoms, confirms the 1,4-substitution pattern on the chlorophenyl ring, and distinguishes the specific location of all protons and carbons in the piperazine and chlorophenyl moieties.

Together, these three spectroscopic methods provide a self-validating system that confirms the identity, purity, and precise chemical structure of 2-(4-Chlorophenyl)piperazine with a high degree of confidence, meeting the rigorous standards required for pharmaceutical research and development.

References

-

Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12.

-

Wikipedia. (n.d.). Electrospray ionization.

-

Creative Proteomics. (n.d.). Electrospray Ionization.

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

-

Bruker. (n.d.). NMR Sample Preparation.

-

LCGC International. (2021). Electrospray Ionization for Mass Spectrometry.

-

University of Alberta. (n.d.). NMR Sample Preparation.

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

-

Western University. (n.d.). NMR Sample Preparation.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR.

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.

-

Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3870273, 2-(4-Chlorophenyl)piperazine.

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. organomation.com [organomation.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. depts.washington.edu [depts.washington.edu]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. youtube.com [youtube.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. 2-(4-Chlorophenyl)piperazine | C10H13ClN2 | CID 3870273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)piperazine

Executive Summary

2-(4-Chlorophenyl)piperazine (pCPP) is a key chemical scaffold and an active psychoactive compound belonging to the arylpiperazine class.[1][2] While extensively utilized as a precursor in the synthesis of numerous central nervous system (CNS) active drugs, including antidepressants and antipsychotics, its intrinsic pharmacological profile is a subject of significant scientific interest.[3] This guide provides a comprehensive technical overview of the mechanism of action of pCPP, synthesizing data from studies on pCPP itself and its close structural analogs and derivatives. The primary mechanism of pCPP involves a complex, multi-target interaction with serotonergic and dopaminergic systems. It exhibits notable affinity for several serotonin (5-HT) and dopamine (D) receptor subtypes, often acting as an agonist or partial agonist.[4][5] Understanding this polypharmacology is critical for drug development professionals seeking to leverage the pCPP scaffold for novel therapeutics targeting complex neuropsychiatric disorders.

The Arylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle that serves as a versatile and "privileged" scaffold in medicinal chemistry.[2][6] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. When one of these nitrogens is attached to an aromatic system, such as a chlorophenyl group, the resulting arylpiperazine structure becomes a potent pharmacophore for targeting monoamine neurotransmitter receptors and transporters.[1] This structural motif is found in a wide array of approved drugs, including the antidepressant Trazodone and the antifungal Itraconazole.[3] 2-(4-Chlorophenyl)piperazine, with the chlorine atom at the para position of the phenyl ring, is a foundational member of this class, and its biological activity provides insight into the broader structure-activity relationships of these compounds.

Core Mechanism of Action: A Multi-Target Profile

The pharmacological effects of pCPP are not mediated by a single, high-affinity target but rather through its concurrent modulation of multiple receptors within the serotonin and dopamine systems.

Interaction with the Serotonergic System

The serotonergic system is a primary domain of action for pCPP and its analogs. Its effects are mediated through interactions with both serotonin receptors and the serotonin transporter.

-

Serotonin Receptors: Arylpiperazines are well-established ligands for various 5-HT receptors. The closely related isomer, meta-chlorophenylpiperazine (mCPP), is a known agonist at 5-HT1B and 5-HT2C receptors and a partial agonist at 5-HT2A receptors.[4][7] Studies on derivatives containing the pCPP moiety also show significant affinity for 5-HT1A receptors.[8][9] While direct, comprehensive profiling of pCPP is less common, the available data suggests it shares this promiscuous binding profile. The agonist activity at 5-HT2C receptors, in particular, is linked to effects on mood, anxiety, and appetite.[10][11]

-

Serotonin Transporter (SERT): In addition to direct receptor stimulation, some arylpiperazines can bind to the serotonin transporter. The mCPP isomer, for instance, displays an appreciable affinity for SERT (IC50 = 230 nM), which can contribute to an increase in extracellular serotonin levels.[12] This dual mechanism of direct receptor agonism and potential reuptake inhibition complicates the pharmacological profile, suggesting that pCPP may also possess SERT-binding activity.

Interaction with the Dopaminergic System

A distinguishing feature of many pCPP-containing compounds is their significant interaction with D2-like dopamine receptors (D2, D3, and D4).

-

Dopamine D2/D3/D4 Receptors: Numerous studies on derivatives of pCPP have identified high-affinity ligands for D3 and D4 receptors, with varying degrees of selectivity over the D2 subtype.[8][13][14] For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged from one study as a potent and highly selective dopamine D4 receptor ligand with an IC50 value of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor.[13] Other derivatives have been developed as high-affinity D3 receptor ligands (Ki values of 0.3 to 0.9 nM).[9] This suggests the pCPP core is a critical contributor to D2-family receptor affinity.

-

Dopamine Transporter (DAT): Certain chlorophenylpiperazine analogs have been found to possess a high affinity for the dopamine transporter, acting as potent DAT ligands.[15] This interaction could contribute to psychostimulant-like effects by increasing synaptic dopamine concentrations.

Summary of Receptor Binding Profile

The following table summarizes the known binding affinities for key derivatives containing the 2-(4-chlorophenyl)piperazine scaffold. This data provides a strong indication of the core binding properties of the pCPP molecule itself.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile | Reference |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM (IC₅₀) | >10,000-fold vs. D2 | [13] |

| N-(2,3-dichlorophenyl)piperazine analogs with pCPP core | Dopamine D3 | 0.3 - 0.9 nM (Kᵢ) | High (e.g., ~50-fold) vs. D2 | [9] |

| Phenylpiperazine analogs with pCPP core | Dopamine D3 | ~1.4 nM (Kᵢ) | High (~500-fold) vs. D2 | [5] |

| meta-Chlorophenylpiperazine (mCPP) | 5-HT2C | 3.4 nM (Kᵢ) | ~10-fold vs. 5-HT2A/2B | [4] |

| meta-Chlorophenylpiperazine (mCPP) | SERT | 230 nM (IC₅₀) | Binds to transporter in addition to receptors | [12] |

Elucidating the Mechanism: Key Experimental Methodologies

A multi-step approach is required to fully characterize the mechanism of action of a compound like pCPP. The workflow involves progressing from initial binding studies to functional characterization and finally to in vivo validation.

Protocol: Radioligand Binding Assay for Receptor Affinity

This is the foundational experiment to determine which receptors a compound binds to and with what affinity (expressed as Kᵢ, the inhibition constant).

Causality: This step is performed first to identify the most likely molecular targets. Without knowing where the compound binds, functional and behavioral studies lack a mechanistic basis.

Methodology:

-

Preparation of Membranes: Homogenize tissue or cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the human D4 receptor). Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

-

Competitive Binding: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) that specifically binds to the target receptor.

-

Addition of Test Compound: Add varying concentrations of the unlabeled test compound (pCPP) to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ value.

Protocol: cAMP Functional Assay for Gᵢ/Gₛ-Coupled Receptors

This assay determines whether a compound binding to a G-protein coupled receptor (GPCR) acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Dopamine D2-like receptors are typically coupled to the inhibitory G-protein, Gαᵢ, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).

Causality: Binding does not equal function. This assay is crucial to determine the functional consequence of pCPP's interaction with a receptor identified in the binding assay.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., human Dopamine D3 receptor).

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to activate adenylyl cyclase and raise basal cAMP levels.

-

Compound Addition: Add varying concentrations of the test compound (pCPP) to the cells.

-

If pCPP is a D3 agonist , it will activate the Gαᵢ pathway, inhibit adenylyl cyclase, and cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

-

To test for antagonist activity, co-incubate the cells with a known D3 agonist (e.g., quinpirole) and varying concentrations of pCPP. An antagonist will block the agonist's effect, causing a dose-dependent reversal of the agonist-induced cAMP decrease.

-

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Downstream Signaling and Integrated Effects

The multi-target profile of pCPP results in the simultaneous engagement of multiple intracellular signaling cascades. Its binding to Gq-coupled receptors (like 5-HT2A/2C) and Gi-coupled receptors (like D2/D3) produces a complex downstream effect.

The integrated effect of pCPP is therefore a balance between these competing and complementary actions. For example, activation of 5-HT2C receptors can lead to anxiogenic effects and reduced locomotor activity, while activation of D3 receptors is being investigated for potential therapeutic benefits in substance use disorders and depression.[5][7] The ultimate behavioral and physiological outcome depends on the relative affinity and efficacy of pCPP at each of these targets, as well as the specific neural circuits in which these receptors are expressed.

Conclusion and Future Directions

2-(4-Chlorophenyl)piperazine is not merely a synthetic intermediate but a pharmacologically active molecule with a complex mechanism of action. Its profile is characterized by broad-spectrum activity across multiple serotonin and dopamine receptor subtypes, with evidence also pointing to potential interactions with monoamine transporters. This polypharmacology is the basis for its utility as a scaffold in the development of CNS drugs.

Future research should focus on:

-

Direct Head-to-Head Profiling: A comprehensive screening of pCPP against its isomers (mCPP, oCPP) to delineate the precise impact of chlorine substitution on receptor affinity and function.

-

Elucidating Functional Selectivity: Investigating whether pCPP exhibits biased agonism at any of its targets, preferentially activating certain downstream pathways over others.

-

In Vivo Target Engagement Studies: Utilizing techniques like Positron Emission Tomography (PET) with selective radioligands to confirm which of its potential targets are occupied by pCPP at physiologically relevant concentrations in the living brain.

By continuing to dissect the intricate pharmacology of this foundational molecule, drug development professionals can better leverage its structure to design next-generation therapeutics with improved efficacy and selectivity for treating complex neuropsychiatric disorders.

References

-

Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. [Link]

-

Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

-

Leopoldo, M., Berardi, F., Colabufo, N. A., Lacivita, E., Perrone, R., & Tortorella, V. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6338-6355. [Link]

-

Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]

-

Shaik, F. B., De la Cruz, D., Lomenzo, S. A., Walker, M. A., Lattin, J., Kivell, B. M., ... & Prisinzano, T. E. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6755-6759. [Link]

-

Latacz, G., Hogendorf, A. S., & Lubelska, A. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. [Link]

-

Helmeste, D. M., & Tang, S. W. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Neuroreport, 6(16), 2150–2152. [Link]

-

Kahn, R. S., Wetzler, S., Asnis, G. M., & van Praag, H. M. (1990). Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects. Psychopharmacology, 100(3), 345–349. [Link]

-

Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & van der Post, J. P. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289-295. [Link]

-

Wikipedia contributors. (2024). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]

-

Mach, R. H., Nader, M. A., Ehrenkaufer, R. L., Luedtke, R. R., Childers, S. R., & Davies, H. M. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry letters, 14(8), 1953-1958. [Link]

-

Tih, G. E., Arman, H. D., & Tih, R. G. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. [Link]

-

Dziuba, W., Stefańska, J., & Trotsko, N. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1739. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

-

Wydeven, W., Mottamal, M., Ganno, M. L., Sukumar, G., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological psychiatry, 30(11), 1139-1166. [Link]

-

Wikipedia contributors. (2024). Cetirizine. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). 5-HT2C receptor agonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Al-Zaydi, K. M., Hassan, A. S., El-Shehry, M. F., & Al-Issa, S. A. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC advances, 14(1), 1-18. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Lucki, I., Nobler, M. S., & Frazer, A. (1987). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 243(3), 1146-1155. [Link]

-

Kahn, R. S., Wetzler, S., Asnis, G. M., Papolos, D., & van Praag, H. M. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Chlorophenyl)piperazine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-Chlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. This technical guide provides a comprehensive exploration of the biological activities of this class of compounds, with a particular focus on their role as modulators of serotonergic neurotransmission. Through an in-depth analysis of prominent derivatives such as Trazodone and Nefazodone, this document will elucidate their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their pharmacological profiles. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and investigation of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Phenylpiperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions.[1] This structural motif is a cornerstone in the development of a wide array of biologically active molecules, primarily due to its versatility as a scaffold for creating compounds that can interact with specific biological targets within the brain.[1] The incorporation of a 4-chlorophenyl group onto the piperazine ring, creating the 2-(4-Chlorophenyl)piperazine core, has proven to be a particularly fruitful strategy in the development of drugs targeting neurotransmitter systems, most notably the serotonin receptors.[1]

This guide will delve into the intricate pharmacology of this chemical class, highlighting how subtle structural modifications can profoundly influence their biological activity and therapeutic applications. We will explore their journey from chemical synthesis to their complex interactions with neuronal receptors and transporters.

Mechanism of Action: Modulators of the Serotonergic System

Derivatives of 2-(4-Chlorophenyl)piperazine are renowned for their complex and often multi-target mechanisms of action within the central nervous system. The most well-characterized members of this class, Trazodone and Nefazodone, are classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs).[2][3] This dual action is central to their therapeutic efficacy and distinguishes them from other classes of antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).

Dual-Action Serotonergic Modulation

The therapeutic effects of SARIs are primarily attributed to their ability to:

-

Inhibit the Serotonin Transporter (SERT): Like SSRIs, they block the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to interact with postsynaptic receptors.[4]

-

Antagonize Serotonin Receptors: Crucially, they also act as antagonists at specific serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2][3]

This dual mechanism is believed to contribute to a more favorable side-effect profile compared to SSRIs, as the blockade of 5-HT2A and 5-HT2C receptors may mitigate some of the adverse effects associated with non-selective serotonin receptor activation, such as anxiety, insomnia, and sexual dysfunction.[4]

Key Molecular Targets

The pharmacological profile of 2-(4-Chlorophenyl)piperazine derivatives is defined by their binding affinities for a range of receptors and transporters.

Table 1: Receptor Binding Affinities (Ki, nM) of Trazodone and Nefazodone

| Target | Trazodone | Nefazodone |

| 5-HT2A | Potent Antagonist[2] | Potent Antagonist[3] |

| 5-HT2C | Antagonist[2] | Antagonist[3] |

| α1-adrenergic | Antagonist[2] | High Affinity[3] |

| α2-adrenergic | Antagonist[2] | Lower Affinity[3] |

| H1 Histamine | Weak Antagonist[2] | - |

| SERT | Weak Inhibitor[2] | Weak Inhibitor[3] |

| NET | - | Weak Inhibitor[5] |

| DAT | - | Weak Inhibitor[3] |

Data compiled from multiple sources.[2][3][5] The smaller the Ki value, the stronger the binding affinity.

Signaling Pathways

The antagonism of the 5-HT2A receptor, a Gq-coupled receptor, is a key aspect of the mechanism of action of these compounds. Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, 2-(4-Chlorophenyl)piperazine derivatives can modulate downstream signaling cascades implicated in mood and anxiety.

Caption: Signaling pathway of the 5-HT2A receptor and its modulation by SARI compounds.

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-Chlorophenyl)piperazine derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that govern their affinity and selectivity for various molecular targets.

-